Allylmagnesium bromide

Overview

Description

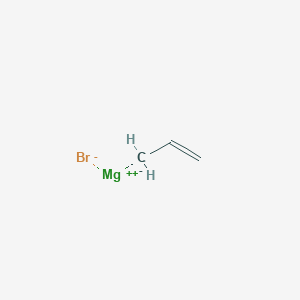

Allylmagnesium bromide (CH₂=CHCH₂MgBr) is a Grignard reagent widely utilized in organic synthesis for nucleophilic allylation reactions. It facilitates the transfer of an allyl group to electrophilic substrates such as carbonyl compounds, epoxides, nitriles, and imines . Key applications include:

- Synthesis of Allylboranes: Reaction with (+)-(Ipc)₂BOMe produces enantioselective allylborane reagents for aldehyde allylboration .

- Nitrile Functionalization: Converts nitriles into tetrahydropyridines, aminoketones, or enamines under hydrolytic conditions .

- Carbazole Synthesis: Adds to N-substituted isatins, enabling carbazole natural product synthesis via ring-closing metathesis (RCM) .

- Regiospecific Analysis: Used in the this compound (AMB) degradation method to determine fatty acid distribution in triglycerides .

Its reactivity is influenced by solvent (e.g., THF, diethyl ether), temperature (−78°C to rt), and stoichiometry, with typical preparation yields of 79–89% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylmagnesium bromide is synthesized by the reaction of magnesium turnings with allyl bromide in an anhydrous diethyl ether solution. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained below 0°C to suppress the formation of hexadiene, a byproduct .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient cooling systems to maintain the low temperature required. The product is then purified and stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Allylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It can couple with other organometallic reagents to form complex organic molecules.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether.

Alkyl Halides: Reacts with alkyl halides under anhydrous conditions.

Other Organometallic Reagents: Used in the presence of catalysts like palladium or nickel.

Major Products Formed:

Alcohols: From reactions with carbonyl compounds.

New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

Chemical Synthesis

Allylmagnesium bromide is primarily employed in the synthesis of complex organic molecules. Its reactivity allows for various types of chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols. |

| Substitution Reactions | Participates in substitution reactions with alkyl halides to form new carbon-carbon bonds. |

| Coupling Reactions | Couples with other organometallic reagents to create complex organic structures. |

Case Study: Synthesis of Allyl-Epoxides

A study by Fan et al. demonstrated an efficient synthetic method for allyl-epoxides via allylation of α-haloketones using AMB. This method highlights AMB's utility in creating valuable intermediates for further chemical transformations .

Biological Applications

In biological research, AMB is utilized for modifying biomolecules, which aids in studying various biological processes. Its selective nucleophilic properties allow it to target specific functional groups in biomolecules.

Example Application

AMB has been used to synthesize derivatives of aza-aromatic heterocycles, which are important in medicinal chemistry for developing new therapeutic agents .

Pharmaceutical Industry

This compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex reactions is critical for producing compounds with biological activity.

Notable Synthesis

AMB has been employed in synthesizing compounds such as 2-(9,10-dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine, a homolog of benzoctamine . This synthesis showcases AMB's importance in developing pharmaceuticals with potential therapeutic effects.

Industrial Applications

In industrial settings, AMB is used for producing polymers and agrochemicals. Its reactivity allows for the development of new materials and chemicals that meet specific industrial needs.

Application in Polymer Chemistry

AMB can be utilized to create polymeric materials through its reactions with various monomers, enhancing the properties and functionalities of the resulting polymers.

Safety and Handling Considerations

This compound is sensitive to moisture and air; therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate safety measures should be taken due to its hazardous nature:

| Hazard Classification | Description |

|---|---|

| GHS Signal Word | Danger |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Mechanism of Action

The mechanism of action of allylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a bond with the carbon atom of the allyl group, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Allylmagnesium Bromide vs. Alkoxyallylsiletanes

- Selectivity : this compound exhibits lower chemoselectivity in carbonyl allylation compared to alkoxyallylsiletanes. For instance, allylation of compound 6 with this compound (0.5–2.0 equiv) at 0°C or −78°C resulted in variable product distributions, whereas alkoxyallylsiletanes provided superior regiocontrol under similar conditions .

- Mechanism : Alkoxyallylsiletanes operate via a polar transition state, while this compound follows a radical pathway in certain cases, leading to divergent byproducts .

This compound vs. Vinylmagnesium Bromide

- Diastereoselectivity : In fucose derivative synthesis, this compound produced diastereomers 9 (34%) and 11 (21%) with a 1.6:1 d.r., whereas vinylmagnesium bromide yielded 8 (14%) and 10 (50%) with a 1:3.6 d.r. . Steric effects of the allyl group vs. the planar vinyl group likely account for these differences.

- Reactivity with Cyclic Ketones : this compound reacts with diisopropyl squarate to form 4-allylcyclobutenedione (1f , 54% yield), while vinylmagnesium bromide gives 4-vinyl derivatives (1i , 60% yield) .

This compound vs. Cyclopropylmagnesium Bromide

- Yield in Sulfonamide Synthesis : Cyclopropylmagnesium bromide achieved a 72% yield in sulfonamide formation, outperforming this compound (50%), possibly due to reduced steric hindrance or enhanced nucleophilicity .

This compound vs. Other Grignard Reagents

- Catalyst-Free Coupling : Unlike ethyl or alkyl Grignard reagents, this compound reacts with 1-bromo-3-chloropropane in THF without requiring Cu catalysts, enabling efficient synthesis of 6-chloro-1-hexene (80–90% yield) .

Mechanistic and Practical Considerations

- Temperature Sensitivity : Reactions at −78°C often enhance enantioselectivity (e.g., allylborane synthesis), whereas rt reactions prioritize convenience .

- Byproduct Management : Contaminants in this compound necessitate rigorous quality control, unlike more stable reagents like vinylmagnesium bromide .

- Hydrolytic Compatibility : Unique among Grignard reagents, this compound participates in water-mediated transformations, enabling nitrile-to-amine conversions .

Biological Activity

Allylmagnesium bromide (AMB) is an organomagnesium compound classified as a Grignard reagent, notable for its high reactivity and utility in organic synthesis. This article explores the biological activity of AMB, focusing on its chemical properties, reactions, and implications in medicinal chemistry and toxicology.

This compound has the formula and is characterized by its ability to act as a nucleophile in various organic reactions. The compound is highly reactive, particularly with carbonyl compounds, esters, and nitriles, which allows it to facilitate the formation of complex organic structures.

Key Reactions

- Addition to Carbonyl Compounds : AMB reacts rapidly with carbonyl compounds to form alcohols. This reaction is diffusion-controlled, meaning it occurs at rates approaching the maximum possible speed due to the high reactivity of AMB .

- Reactivity with Nitriles : Recent studies have shown that AMB can convert nitriles into tetrahydropyridines and aminoketones under mild conditions, even in the presence of moisture and air. This challenges the conventional view that Grignard reagents are incompatible with moisture .

- Addition to Amides : AMB can also react with carboxamides, demonstrating multiple addition capabilities which can be useful in synthesizing complex molecules .

Biological Activity and Toxicity

Despite its utility in synthetic chemistry, this compound poses potential health risks. It has been investigated for mutagenicity and genotoxicity:

- Mutagenic Properties : Studies indicate that AMB is mutagenic in various assays, including the Ames test. It has been shown to induce unscheduled DNA synthesis in human cell lines, suggesting potential carcinogenic effects .

- DNA Binding : AMB can alkylate DNA, forming various modified nucleobases. This alkylation process has been linked to its mutagenic effects, as it alters the normal structure of DNA and can lead to errors during replication .

Case Study 1: Reaction Mechanisms

A study demonstrated that AMB could effectively add to a range of electrophiles, including ketones and aldehydes, leading to high yields of allylated products. The research highlighted the compound's ability to facilitate complex organic transformations that are otherwise challenging due to steric hindrance or electronic factors .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of allyl bromide (a related compound), which has been identified as an air contaminant. Its potential carcinogenicity raises concerns about exposure risks associated with industrial use .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Formula | |

| Reactivity | Highly reactive with carbonyls, esters, nitriles; diffusion-controlled addition mechanisms |

| Mutagenicity | Induces mutations in bacterial and mammalian cells; forms DNA adducts |

| Environmental Concerns | Identified as a potential air contaminant; linked to carcinogenic effects |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing and handling Allylmagnesium bromide in laboratory settings?

this compound must be prepared and handled under inert, anhydrous conditions (e.g., argon or nitrogen atmosphere) due to its extreme sensitivity to moisture and oxygen. Use flame-resistant equipment, ground all apparatus to prevent electrostatic discharge, and employ dry solvents (e.g., THF or Et₂O). Personal protective equipment (PPE) must include flame-retardant lab coats, nitrile gloves, and safety goggles. Storage should be in airtight containers at 4°C in a dry environment .

Q. How can researchers confirm the concentration and purity of this compound solutions?

Titration with a standardized solution (e.g., 2-butanol in xylene with 1,10-phenanthroline as an indicator) is commonly used to determine Grignard reagent concentration. Purity is assessed via NMR spectroscopy (e.g., monitoring the characteristic allyl proton signals at δ 5.0–6.0 ppm) or by reacting with a carbonyl compound (e.g., benzaldehyde) and quantifying the alcohol product via GC-MS .

Q. What are the standard reaction conditions for allylation using this compound?

this compound reacts with ketones, esters, or α-haloketones in anhydrous THF or Et₂O at temperatures ranging from −78°C to 0°C. Quenching with aqueous NH₄Cl or saturated NH₄Cl solution is typical. For example, allylation of α-haloketones yields allyl-epoxides after in situ epoxidation .

Q. What are the recommended storage conditions to maintain reagent stability?

Store in sealed, moisture-free containers under inert gas at 4°C. Avoid exposure to humidity, heat, or direct light. Shelf life is typically 3–6 months when stored properly .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in multicomponent cyclizations involving this compound?

Diastereoselectivity in reactions like the carboformylation of Fischer carbene complexes is achieved by optimizing steric and electronic effects. For instance, using chromium carbene complexes with bulky substituents and controlling reaction temperature (−40°C to 25°C) can favor specific transition states, yielding tetrasubstituted cyclohexanediols with >90% diastereomeric excess .

Q. What mechanistic insights explain the reactivity of this compound in aqueous-compatible systems?

Theoretical studies reveal that water molecules act as proton shuttles, stabilizing intermediates during allylation of nitriles. Cooperative effects between the Grignard reagent and water enable selective formation of tetrahydropyridines or enamines, depending on hydrolysis conditions (e.g., pH and temperature) .

Q. How can researchers troubleshoot failed allylation reactions (e.g., low yield or side products)?

Common issues include moisture contamination or improper stoichiometry. Ensure solvent dryness via molecular sieves. Use fresh reagent solutions and verify concentration via titration. For side reactions (e.g., β-hydride elimination), lower reaction temperatures (−78°C) and slow reagent addition can mitigate issues .

Q. What strategies enable the synthesis of stereodefined quaternary aldehydes using this compound?

Co(III)-catalyzed C–H activation followed by allylation allows stereocontrol. For example, directing groups (e.g., pyridines) orient the allyl moiety spatially, while chiral ligands (e.g., (S)-proline) induce enantioselectivity during subsequent transformations .

Q. How do computational methods enhance the design of this compound-mediated transformations?

Density functional theory (DFT) calculations predict transition states and regioselectivity. For instance, studies on nitrile allylation pathways identified water-assisted proton transfers as critical for minimizing energy barriers, guiding experimental optimization .

Q. What analytical techniques are essential for characterizing complex products from this compound reactions?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are critical. For example, NOESY correlations in allyl-epoxides confirm stereochemistry, while HRMS verifies molecular formulas. X-ray crystallography may resolve ambiguous structures .

Properties

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEUYIQDSMINEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938266 | |

| Record name | Allylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Allylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1730-25-2 | |

| Record name | Allylmagnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.